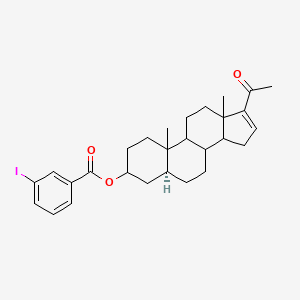![molecular formula C17H12ClN5 B11059756 5-(4-Chlorophenyl)-2-methyl-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11059756.png)
5-(4-Chlorophenyl)-2-methyl-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chlorophenyl)-2-methyl-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. This compound is part of the [1,2,4]triazolo[1,5-a]pyrimidine family, known for its diverse biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-2-methyl-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of enaminonitriles with benzohydrazides under microwave-mediated, catalyst-free conditions. This method has been shown to yield high purity products with enhanced reaction rates . Another approach involves a one-pot synthesis using [(Tropine)2C3H5OH]0.2Cl as a catalyst .
Industrial Production Methods
Industrial production of this compound often employs large-scale microwave reactors to ensure consistent yields and purity. The use of molecular sieves and dry toluene as solvents has been reported to enhance the yield to 89% under a shorter reaction time of 5 hours .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-2-methyl-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridyl and chlorophenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazolo[1,5-a]pyrimidines.
Scientific Research Applications
Mechanism of Action
The compound exerts its effects primarily through the inhibition of key enzymes and receptors. For instance, it inhibits CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Chlorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
- 2-(Benzylthio)-1,2,4-triazolo[1,5-a]pyrimidines
Uniqueness
5-(4-Chlorophenyl)-2-methyl-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its dual activity against various cancer cell lines and its ability to inhibit multiple targets, including CDK2 and EGFR
Properties
Molecular Formula |
C17H12ClN5 |
|---|---|
Molecular Weight |
321.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-methyl-7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H12ClN5/c1-11-20-17-21-15(12-2-4-14(18)5-3-12)10-16(23(17)22-11)13-6-8-19-9-7-13/h2-10H,1H3 |
InChI Key |
MKECVAXCWQBMDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=N1)C3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11059674.png)
![2-{[4-(2-bromo-4-methylphenyl)-5-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11059677.png)

![6-(5-Bromothiophen-2-yl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11059697.png)

![6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11059706.png)
![Methyl 6-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B11059721.png)
![2-[(2-Methylpropyl)amino]naphthalene-1,4-dione](/img/structure/B11059729.png)
![N-(2-methoxyphenyl)-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11059743.png)
![4-Amino-5-{[3-(morpholin-4-yl)propyl]amino}benzene-1,2-dicarbonitrile](/img/structure/B11059748.png)
![Ethyl 5-methyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11059763.png)
![Methyl {[2-(4-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate](/img/structure/B11059773.png)
![3-(3-methoxyphenyl)-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11059776.png)
![8,10-dimethyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B11059783.png)
